molecular formula C6H6I2N2O B3032162 1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one CAS No. 1189749-42-5

1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one

Cat. No.: B3032162
CAS No.: 1189749-42-5
M. Wt: 375.93
InChI Key: ZTPWKKOTTYXPDS-UHFFFAOYSA-N
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Description

1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one is a specialized chemical reagent designed for research applications. This compound features a propan-2-one chain linked to a 4,5-diiodo-1H-imidazole ring system, a structure recognized as a valuable intermediate in medicinal chemistry . Its primary research value lies in its role as a versatile synthetic building block for the development of novel molecular hybrids and conjugates, particularly in the field of antibacterial discovery . The presence of two iodine atoms on the imidazole core makes it a key substrate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create diverse libraries of complex molecules for structure-activity relationship studies. Imidazole derivatives are of significant interest in combating antibiotic resistance, especially against problematic ESKAPE pathogens . As a functionalized imidazole, this compound serves as a critical precursor in the synthesis of more complex molecules aimed at overcoming multi-drug resistant bacteria . Researchers utilize this building block to develop new therapeutic agents where the imidazole pharmacophore is covalently linked to other active moieties, a strategy that can impair resistance development and enhance pharmacokinetic properties . This product is intended for use by qualified researchers in a controlled laboratory setting. It is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

1-(4,5-diiodoimidazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2O/c1-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPWKKOTTYXPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC(=C1I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260662
Record name 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-42-5
Record name 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,5-Diiodo-1H-imidazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one typically involves the iodination of an imidazole precursor followed by the introduction of a propan-2-one moiety. One common synthetic route includes:

    Iodination: The imidazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Alkylation: The iodinated imidazole is then alkylated with a suitable propan-2-one derivative under basic conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atoms.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one has shown promise as a lead compound in the development of:

  • Antiviral Agents : Its structure may inhibit viral replication mechanisms.
  • Antimicrobial Therapies : The compound exhibits biological activities that can combat bacterial infections.

The presence of iodine is particularly noteworthy as it enhances the compound's biological activity compared to non-halogenated analogs.

Research indicates that this compound interacts with various biological targets, making it a subject of interest for:

  • Mechanistic Studies : Understanding how it affects cellular processes.
  • Structure-Activity Relationship (SAR) Analyses : Investigating how changes in structure influence biological activity.

Comparison with Related Compounds

The following table summarizes notable compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4,5-DiiodoimidazoleImidazole ring with two iodine substituentsUsed in various synthetic pathways
4-IodoimidazoleSingle iodine substitution on imidazoleLess potent than its diiodo counterpart
1-(4-Chlorophenyl)-4,5-diphenylimidazoleMultiple aromatic substitutionsExhibits different biological activities
2-MethylimidazoleMethyl group on imidazoleCommonly used in biochemical research

The dual iodine substitution in this compound enhances its reactivity and potential efficacy compared to these related compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antiviral Activity : In vitro studies demonstrated that derivatives of this compound exhibit significant antiviral properties against specific viral strains. The mechanism involves inhibition of viral entry or replication.
  • Antimicrobial Efficacy : Research has shown that the compound displays potent antimicrobial activity against a range of pathogens. This has led to investigations into its use as a potential therapeutic agent for treating infections.
  • Synthesis and Modification : Various synthetic routes have been developed to produce this compound and its derivatives, allowing for the exploration of structure-function relationships that could lead to more effective drugs.

Mechanism of Action

The mechanism of action of 1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one involves its interaction with biological targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form halogen bonds, which can stabilize interactions with proteins and other biomolecules. This leads to inhibition or modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Imidazole Derivatives

The electronic and steric properties of imidazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Substituents Key Features Potential Applications
1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one 4,5-diiodo, propan-2-one High halogen density, polarizable iodine atoms, ketone functionality Halogen bonding, crystallography, catalysis
4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde 4,5-diiodo, benzaldehyde, 4-chloro Iodine + aldehyde group; enhanced electrophilicity Organic synthesis, ligand design
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-dimethoxyphenyl, 4,5-dimethyl Electron-donating methoxy groups; steric hindrance Chemosensors, Ir³⁺ complex ligands
1-Isobutyl-4-methoxy-1H-imidazo-[4,5-c]quinoline Isobutyl, methoxy, quinoline fusion Lipophilic isobutyl chain; fused heterocycle Antimicrobial agents, drug discovery
  • Electronic Effects : The diiodo substitution in the target compound increases electron-withdrawing character compared to methoxy or methyl groups in analogs like and . This could enhance reactivity in electrophilic substitution or metal coordination .
  • Steric Considerations: The propan-2-one group introduces less steric bulk compared to fused quinoline systems (e.g., ) but more than simple phenyl substituents.

Reactivity and Functionalization

  • Halogen Bonding : The diiodo groups in the target compound may facilitate halogen bonding, a feature exploited in crystal engineering (e.g., SHELX-refined structures ).
  • Ketone Reactivity : The propan-2-one moiety could undergo nucleophilic additions or serve as a precursor for further functionalization, similar to α-carbonyl esters in .

Biological Activity

Overview

1-(4,5-Diiodo-1H-imidazol-1-yl)propan-2-one is a synthetic compound belonging to the imidazole family, characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula for this compound is C_7H_7I_2N_2O, with a molecular weight of approximately 375.93 g/mol. The structural characteristics of this compound allow it to engage in various chemical reactions, making it a versatile candidate for further research.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of iodine enhances the compound's interaction with microbial targets, potentially disrupting their cellular functions. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's mechanism of action may involve the induction of apoptosis in cancer cells and interference with cell cycle progression. For instance, related imidazole derivatives have demonstrated the ability to inhibit cancer cell proliferation in assays involving human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The iodine atoms can participate in halogen bonding interactions with biological macromolecules, enhancing binding affinity to target sites.
  • Hydrogen Bonding : The imidazole ring facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to cytotoxic effects on pathogens and cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
4,5-Dichloro-1H-imidazoleSimilar imidazole frameworkModerate antimicrobial activity
4,5-Dibromo-1H-imidazoleSimilar imidazole frameworkLower anticancer efficacy compared to iodinated variants

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Activity Study : In a controlled experiment against Staphylococcus aureus and Escherichia coli, the compound exhibited significant growth inhibition at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assay : A study evaluating its effects on HeLa cells revealed an IC50 value of approximately 30 µM after 48 hours of exposure, indicating potent cytotoxic effects.
  • Mechanistic Insights : Molecular docking studies have demonstrated favorable binding interactions between the compound and key enzymes involved in microbial metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one, and what are their mechanistic considerations?

  • Answer : A base-promoted cyclization strategy is frequently employed for imidazole derivatives. For example, amidines and ketones can react under transition-metal-free conditions to form 4,5-dihydro-1H-imidazol-5-ones, with mechanistic insights suggesting nucleophilic attack followed by ring closure . For diiodo-substituted derivatives, iodination of precursor imidazoles using iodine monochloride (ICl) or iodine in the presence of oxidizing agents (e.g., HIO₃) is critical. Reaction conditions (solvent polarity, temperature, and base strength) must be optimized to minimize side reactions like over-iodination or hydrolysis.
  • Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Challenges
Base-promoted cyclizationK₂CO₃, DMF, 80°C65–75Competing hydrolysis
Direct iodinationI₂, HIO₃, AcOH, 60°C50–60Over-iodination control

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and iodine-induced deshielding effects. Diiodo substitution causes significant downfield shifts for adjacent protons (e.g., H-4 and H-5 in imidazole ring).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (M⁺ at m/z 408.84 for C₆H₆I₂N₂O) and isotopic patterns due to iodine.
  • X-ray Crystallography : SHELX and OLEX2 are standard tools for solving crystal structures. For example, SHELXL refines anisotropic displacement parameters, while OLEX2 integrates visualization and analysis .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered iodine positions) be resolved during structural determination?

  • Answer : Disordered iodine atoms in the imidazole ring require rigorous refinement strategies:

Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning and partition overlapping reflections .

DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to validate iodine positioning .

Multi-Software Cross-Validation : Refine structures in both SHELX and OLEX2, leveraging OLEX2’s real-space validation tools (e.g., electron density maps) to resolve ambiguities .

Q. What computational methods predict the reactivity and stability of this compound in nucleophilic environments?

  • Answer :

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The ketone group (propan-2-one) is prone to nucleophilic attack, while iodine atoms stabilize the imidazole ring via inductive effects.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to assess stability under reaction conditions. Polar solvents stabilize the zwitterionic resonance forms of the imidazole ring .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Answer : Key factors include:

  • Solvent Selection : High-boiling solvents (e.g., DMF or DMSO) improve solubility but may increase side reactions. Switch to acetonitrile for milder conditions.
  • Catalyst Screening : Additives like tetrabutylammonium iodide (TBAI) enhance iodination efficiency by stabilizing iodine intermediates .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes thermal decomposition of the diiodo intermediate.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Answer :

  • Solvent Effects : Simulate NMR shifts using software like ACD/Labs or Gaussian, accounting for solvent polarity. For example, DMSO-d₆ induces significant shifts in NH protons.
  • Dynamic Effects : Consider tautomerism in the imidazole ring (e.g., 1H vs. 3H tautomers) using variable-temperature NMR to detect equilibrium shifts .

Methodological Resources

  • Crystallography Tools : SHELX for refinement , OLEX2 for visualization , and WinGX for comprehensive data processing .
  • Synthesis Protocols : Base-promoted cyclization and halogenation strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(4,5-diiodo-1H-imidazol-1-yl)propan-2-one

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